PluriSIn #2 is a compound identified as part of a series of selective inhibitors targeting human pluripotent stem cells. These compounds, collectively referred to as PluriSIns, were discovered through high-throughput screening aimed at finding agents that can selectively eliminate undifferentiated stem cells while sparing differentiated progenitor cells. PluriSIn #2 specifically inhibits the expression of topoisomerase, an enzyme crucial for DNA maintenance, thereby inducing selective cell death in pluripotent stem cells. This mechanism highlights the potential of PluriSIn #2 in enhancing the safety of stem cell therapies by reducing tumorigenic risks associated with residual undifferentiated cells .
PluriSIn #2 is classified under small molecule inhibitors that target lipid metabolism pathways and DNA maintenance mechanisms in stem cells. The compound is derived from a broader category of agents known as PluriSIns, which have shown promise in selectively targeting human pluripotent stem cells without affecting differentiated cell types. The identification and characterization of these compounds were reported in studies focusing on lipid metabolism's role in stem cell biology and cancer therapy .
The synthesis typically requires advanced organic chemistry techniques, including but not limited to:
Molecular weight, formula, and specific structural characteristics are typically determined through techniques like mass spectrometry and X-ray crystallography once synthesized. These analyses provide insights into how structural features influence biological activity.
PluriSIn #2 primarily functions by inhibiting topoisomerase activity, which is essential for DNA replication and repair. This inhibition leads to:
The reaction mechanisms involved include:
The mechanism by which PluriSIn #2 exerts its effects involves:
Data supporting this mechanism includes experimental evidence showing increased markers for apoptosis and decreased viability in treated human pluripotent stem cells compared to controls .
Relevant data regarding these properties can be found within specific studies focusing on the pharmacokinetics and pharmacodynamics of PluriSIns.
PluriSIn #2 has significant potential applications in:
The discovery of PluriSIn #2 originated from a paradigm shift initiated by its predecessor, PluriSIn #1:
PluriSIn #1 (SCD1 Inhibition): Identified via high-throughput screening (HTS) of >52,000 compounds, PluriSIn #1 selectively induced ER stress and apoptosis in hPSCs by inhibiting stearoyl-CoA desaturase (SCD1), a key enzyme in oleic acid biosynthesis. This revealed a unique metabolic vulnerability: pluripotent cells critically depend on endogenous oleate production for membrane integrity and survival, while differentiated cells utilize exogenous lipids [6] [9]. Nine structurally related hits from the screen shared a common pharmacophore, suggesting a conserved mechanism.
Rationale for Second-Generation Inhibitors: Despite efficacy, PluriSIn #1 exhibited limitations:
Incomplete understanding of resistance mechanismsThis spurred efforts to identify compounds targeting distinct molecular pathways essential to pluripotency.
Discovery of PluriSIn #2: Subsequent HTS campaigns focused on transcriptional regulators critical for hPSC self-renewal. PluriSIn #2 was identified as a selective transcriptional inhibitor of TOP2A – a DNA topoisomerase highly expressed in undifferentiated states. Unlike PluriSIn #1’s metabolic targeting, PluriSIn #2 directly disrupts DNA replication and chromosome segregation, exploiting a cell-cycling vulnerability specific to pluripotency [2] [3].
Table 1: Evolution from PluriSIn #1 to PluriSIn #2
Parameter | PluriSIn #1 | PluriSIn #2 |
---|---|---|
Molecular Target | Stearoyl-CoA desaturase (SCD1) | Topoisomerase IIα (TOP2A) |
Primary Mechanism | Disruption of oleic acid biosynthesis; ER stress | Transcriptional inhibition; DNA damage accumulation |
Structural Motif | Common moiety shared across 9 hits | Unique fluorinated quinazolinedione |
Cellular Process Affected | Lipid metabolism | DNA topology management |
Key Vulnerability | Metabolic dependency on oleate | High TOP2A expression in pluripotency |
PluriSIn #2 occupies a specialized niche in the molecular toolkit for safe cell therapies:
PluriSIn #2’s metabolite profile is detoxified efficiently in non-pluripotent cells
Downstream Effects: Treatment triggers:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3